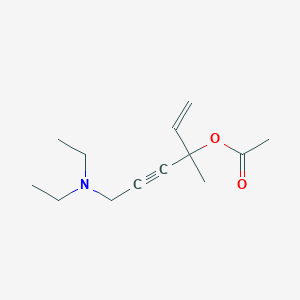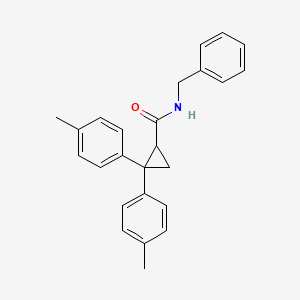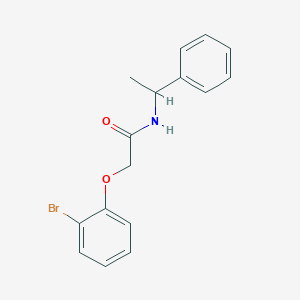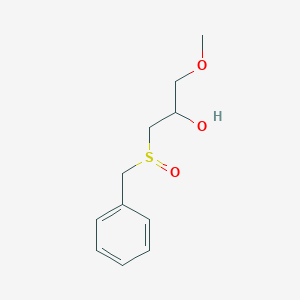![molecular formula C19H22N2O5S B5168332 N-benzyl-2-[4-(4-morpholinylsulfonyl)phenoxy]acetamide](/img/structure/B5168332.png)
N-benzyl-2-[4-(4-morpholinylsulfonyl)phenoxy]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-2-[4-(4-morpholinylsulfonyl)phenoxy]acetamide, also known as NSC-743380, is a small molecule inhibitor that has been studied for its potential therapeutic applications in cancer treatment. This compound has shown promising results in preclinical studies and has been the subject of extensive research in recent years.
Mécanisme D'action
N-benzyl-2-[4-(4-morpholinylsulfonyl)phenoxy]acetamide is an inhibitor of the protein kinase CK2, which is involved in various cellular processes such as cell proliferation and survival. By inhibiting CK2, N-benzyl-2-[4-(4-morpholinylsulfonyl)phenoxy]acetamide disrupts the signaling pathways that promote cancer cell growth and survival, leading to cell death.
Biochemical and Physiological Effects
N-benzyl-2-[4-(4-morpholinylsulfonyl)phenoxy]acetamide has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a crucial mechanism for eliminating cancer cells from the body. Additionally, N-benzyl-2-[4-(4-morpholinylsulfonyl)phenoxy]acetamide has been found to inhibit angiogenesis (the formation of new blood vessels) in tumors, which is necessary for the growth and spread of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-benzyl-2-[4-(4-morpholinylsulfonyl)phenoxy]acetamide has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to administer and study. Additionally, it has been shown to be effective against various types of cancer cells, making it a promising candidate for further research.
However, there are also limitations associated with N-benzyl-2-[4-(4-morpholinylsulfonyl)phenoxy]acetamide. Its synthesis is complex and requires expertise in organic chemistry, which may limit its availability for some researchers. Additionally, its efficacy and safety in humans are still being studied, which may limit its potential clinical applications.
Orientations Futures
There are several future directions for research on N-benzyl-2-[4-(4-morpholinylsulfonyl)phenoxy]acetamide. One area of focus is to optimize its structure and improve its potency and selectivity for CK2 inhibition. Additionally, further studies are needed to determine its efficacy and safety in humans. Finally, N-benzyl-2-[4-(4-morpholinylsulfonyl)phenoxy]acetamide can be used in combination with other cancer therapies to enhance their efficacy and reduce side effects.
Conclusion
N-benzyl-2-[4-(4-morpholinylsulfonyl)phenoxy]acetamide is a promising small molecule inhibitor that has shown potential therapeutic applications in cancer treatment. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Further research is needed to optimize its structure and determine its efficacy and safety in humans.
Méthodes De Synthèse
N-benzyl-2-[4-(4-morpholinylsulfonyl)phenoxy]acetamide is synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis of this compound is complex and requires expertise in organic chemistry. The detailed synthesis method is beyond the scope of this paper, but it can be found in various research articles.
Applications De Recherche Scientifique
N-benzyl-2-[4-(4-morpholinylsulfonyl)phenoxy]acetamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. In particular, N-benzyl-2-[4-(4-morpholinylsulfonyl)phenoxy]acetamide has been found to be effective against breast cancer, prostate cancer, and lung cancer.
Propriétés
IUPAC Name |
N-benzyl-2-(4-morpholin-4-ylsulfonylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c22-19(20-14-16-4-2-1-3-5-16)15-26-17-6-8-18(9-7-17)27(23,24)21-10-12-25-13-11-21/h1-9H,10-15H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRHAMGXGFIFUKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)OCC(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B5168264.png)

![methyl 2-({[(4-propoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5168286.png)
![N-({[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B5168292.png)

![2-bromo-N-(2-(4-chlorophenyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5168311.png)
![2-methyl-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B5168322.png)
![1-[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]-4-ethylpiperazine](/img/structure/B5168338.png)
![2-amino-4-(3,4-difluorophenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B5168343.png)
![8-[4-(4-allyl-2-methoxyphenoxy)butoxy]quinoline](/img/structure/B5168354.png)
![1-{2-[(1-acetyl-4-piperidinyl)oxy]-5-chlorobenzoyl}azepane](/img/structure/B5168360.png)
![2-bromo-N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5168363.png)